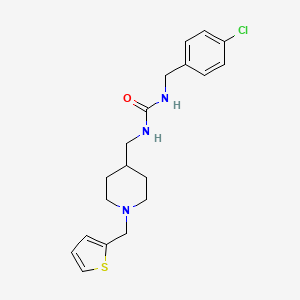
1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is used as a research tool for studying the mechanism of action of various enzymes and proteins.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) explores the synthesis of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives, which were evaluated for antiacetylcholinesterase activity. These compounds, including those with piperidine moieties, were found to possess potent inhibitory activity in the sub-micromolar range, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Corrosion Inhibition
Research conducted by Jeeva et al. (2015) focused on synthesizing and characterizing Mannich bases with piperidine components for their role as corrosion inhibitors. These compounds demonstrated significant effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments, indicating their potential in industrial applications (Jeeva et al., 2015).
Metalation and Organic Synthesis
Hassel and Seebach (1978) investigated the metalation and cleavage of ureas with sterically protected carbonyl groups, including piperidine derivatives. Their findings offer insights into new methods for organic synthesis, particularly for compounds with sterically blocked carbonyl groups (Hassel & Seebach, 1978).
Antimicrobial and Anti-Proliferative Activities
A study by Al-Mutairi et al. (2019) discusses the synthesis of piperidine-1-carbothioimidates and their derivatives, showing significant antimicrobial activities against various bacteria and fungi, as well as anti-proliferative activities against human tumor cell lines. This suggests their potential use in medical research and drug development (Al-Mutairi et al., 2019).
Soluble Epoxide Hydrolase Inhibitors
Research by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors revealed their role as inhibitors of human and murine soluble epoxide hydrolase. These compounds showed promising pharmacokinetic properties and potential in reducing inflammatory pain (Rose et al., 2010).
Docking Studies and Biological Activity
Chandrasekhar et al. (2019) conducted synthesis and docking studies on urea/thiourea derivatives, evaluating their antimicrobial and antioxidant activities. These studies provide insights into the relationship between molecular structure and biological activity, highlighting their potential in drug discovery (Chandrasekhar et al., 2019).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYPPBBSBGIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945554.png)
![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)
![N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2945557.png)
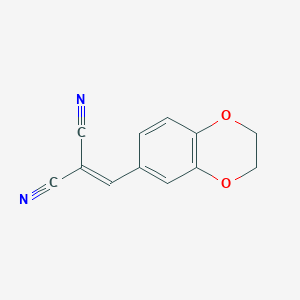
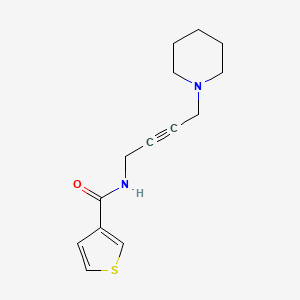
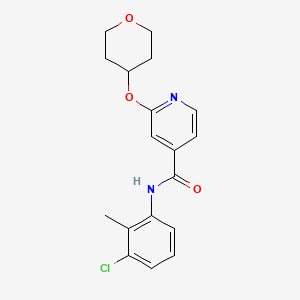
![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)
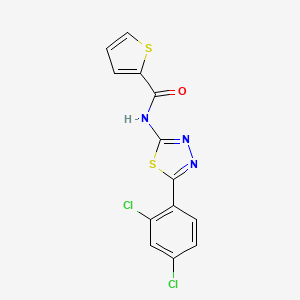
![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)

![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)

